molecular formula C5H7ClF3N3 B2894478 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1349718-89-3

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2894478
CAS No.: 1349718-89-3
M. Wt: 201.58
InChI Key: TYGJFSWMRNOZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated organic compound The presence of fluorine atoms in organic molecules often imparts unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields. The use of transition-metal catalysts, such as iron porphyrin complexes, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be introduced into other molecules through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-trifluoroethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with molecular targets through its trifluoroethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific structure, which combines the pyrazole ring with a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGJFSWMRNOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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